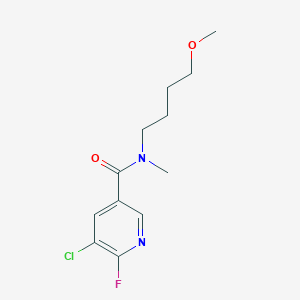![molecular formula C16H14ClF3N2O3S B2888840 4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanamide CAS No. 338406-95-4](/img/structure/B2888840.png)
4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanamide (BSCP) is a novel small molecule that has recently gained attention for its potential applications in various scientific research fields. BSCP is a highly stable and water-soluble molecule that has a low toxicity profile and can be easily synthesized in the laboratory. BSCP has been studied for its potential applications in drug delivery, tissue engineering, and biophysical studies.
Scientific Research Applications
Synthesis and Structural Analysis
Research into compounds related to 4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanamide often focuses on their synthesis and structural properties. For example, the synthesis of benzenesulfonamide derivatives has been explored for their potential as intermediates in pharmaceutical development. In one study, a novel synthesis route for methylbenzenesulfonamide CCR5 antagonists was detailed, highlighting the importance of the benzenesulfonyl group in the development of HIV-1 inhibitors (Cheng De-ju, 2015). Additionally, the crystal structure of a related compound, 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide, was elucidated, providing insights into the molecular interactions and stability of such compounds (K. Balu & R. Gopalan, 2013).
Catalytic and Biological Activity
Benzenesulfonamide derivatives have been examined for their catalytic activities and biological effects. For instance, the use of benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride has been shown to be effective in activating thioglycosides, which is a crucial step in the synthesis of glycosides with diverse biological activities (D. Crich & M. Smith, 2001). Another study discussed the electrostatic activation of SNAr reactivity by sulfonylonio substituents, demonstrating the potential of these compounds in facilitating nucleophilic aromatic substitution reactions under mild conditions (R. Weiss & F. Pühlhofer, 2001).
Pharmaceutical and Medicinal Chemistry
Research on benzenesulfonamide derivatives extends into medicinal chemistry, where their potential as drug candidates is explored. Carbonic anhydrase inhibitors incorporating a 4-(2-amino-pyrimidin-4-yl-amino)-benzenesulfonamide scaffold have been developed with strong topical antiglaucoma properties, illustrating the therapeutic potential of these compounds in eye care (A. Casini et al., 2002). Additionally, the synthesis of novel N-substituted phenyl benzenesulfonylureas has been reported, showcasing the versatility of the benzenesulfonamide moiety in the development of new therapeutic agents (Gegen Ta-n, 2015).
properties
IUPAC Name |
4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O3S/c17-12-8-10(16(18,19)20)9-22-15(12)13(6-7-14(21)23)26(24,25)11-4-2-1-3-5-11/h1-5,8-9,13H,6-7H2,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJHUMOZPDMVKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CCC(=O)N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}ethyl)-N-(3-methylphenyl)piperidine-1-carboxamide](/img/structure/B2888761.png)
![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-5,5-dimethylmorpholine-4-carboxylate](/img/structure/B2888763.png)
![methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate](/img/structure/B2888765.png)

methyl}-4,5,6,7-tetrahyd robenzo[b]thiophen-2-yl)acetamide](/img/structure/B2888768.png)
![8-(4-methoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2888769.png)
![Ethyl 5-(2-chloro-6-fluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2888771.png)
![3,4-difluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2888772.png)
![Ethyl 3-[(2,2-diethoxyethyl)amino]propanoate](/img/structure/B2888773.png)
![Methyl 2-[(2-nitrophenyl)amino]acetate](/img/structure/B2888774.png)

![5-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2888779.png)
